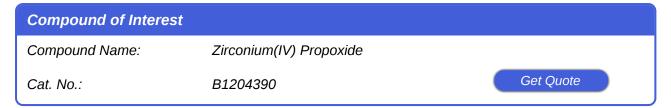


A Spectroscopic Comparison of Zirconium(IV) Propoxide and Its Alkoxide Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of **Zirconium(IV) propoxide** and its common derivatives, namely Zirconium(IV) isopropoxide and Zirconium(IV) tert-butoxide. The information presented is supported by experimental data from various sources to aid in the identification, characterization, and application of these important organometallic compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Zirconium(IV) propoxide** and its derivatives. These compounds are highly sensitive to moisture and air, and thus spectroscopic measurements are typically conducted under an inert atmosphere using dried, deuterated solvents.[1]

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these compounds in solution. [2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Compound	Alkyl Group Protons	Chemical Shift (δ, ppm)	Solvent
Zirconium(IV) n- propoxide	α-CH2	~4.00 - 4.38	C ₆ D ₆ / CDCl ₃
β-CH ₂	~1.71 - 1.97	C ₆ D ₆ / CDCl ₃	_
у-СНз	~1.00 - 1.22	C ₆ D ₆ / CDCl ₃	_
Zirconium(IV) isopropoxide	α-СН	~4.5	C ₆ D ₆
β-СН₃	~1.5	C ₆ D ₆	
Zirconium(IV) sec- butoxide	α-CH	(Multiple signals due to slow exchange)	C ₆ D ₆
β-CH ₂	(Multiple signals due to slow exchange)	C ₆ D ₆	
у-СН₃	(Multiple signals due to slow exchange)	C ₆ D ₆	
δ-СН₃	(Multiple signals due to slow exchange)	C ₆ D ₆	-
Zirconium(IV) tert- butoxide	α-C	(No proton)	-
β-СН₃	~1.33	C ₆ D ₆	

Note: The spectra of Zirconium(IV) isopropoxide often show the presence of a coordinated isopropanol molecule, leading to additional peaks.[3][4][5] The NMR spectra for Zirconium(IV) sec-butoxide can be complex due to the presence of multiple stereoisomers and slow exchange between different chemical environments.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information on the carbon framework of the alkoxide ligands.



Compound	Alkyl Group Carbons	Chemical Shift (δ, ppm)	Solvent
Zirconium(IV) n- propoxide	α-CH ₂	~70.0 - 71.3	C ₆ D ₆ / CDCl ₃
β-CH ₂	~26.7 - 29.0	C ₆ D ₆ / CDCl ₃	
у-СН₃	~10.3 - 11.2	C ₆ D ₆ / CDCl ₃	
Zirconium(IV) isopropoxide	α-CH	~69.7	C ₆ D ₆
β-СН₃	~26.6	C ₆ D ₆	
Zirconium(IV) sec- butoxide	α-СН	(Multiple signals)	C ₆ D ₆
β-CH ₂	(Multiple signals)	C ₆ D ₆	
у-СН₃	(Multiple signals)	C ₆ D ₆	
δ-CH₃	(Multiple signals)	C ₆ D ₆	_
Zirconium(IV) tert- butoxide	α-C	~75.5	C ₆ D ₆
β-СН₃	~33.2	C ₆ D ₆	

Infrared (IR) Spectral Data

Infrared spectroscopy is useful for identifying characteristic vibrational modes of the metaloxygen and alkyl groups.



Compound	Key Vibrational Bands (cm ⁻¹)	Assignment
Zirconium(IV) n-propoxide	~2960, 2950, 2874	C-H stretching of -CH₃ and - CH₂ groups[6]
~1132	Combination of $v(C-O)Zr$ and skeletal stretches[6]	
~1005	ν(C-O)Zr stretching[6]	_
Zirconium(IV) isopropoxide	~1160-1175, 1120-1140	Iso-branching vibrations[7]
~1375, 1365 (doublet)	Gem-dimethyl structure[7]	
~1000	ν(C-O) stretch[7]	_
Zirconium(IV) tert-butoxide	~1360, 1380	C-H deformation of tert-butyl group[7]
~1190, 1010, 900, 785	Skeletal vibrations of tert-butyl group[7]	

Other Spectroscopic Data

UV-Vis Spectroscopy: Zirconium(IV) alkoxides are generally colorless or pale yellow liquids and do not show significant absorption in the visible region. Absorption bands may be present in the UV region. Zirconia (ZrO₂) nanoparticles, which can be synthesized from these precursors, exhibit a strong UV absorption peak around 290-342 nm, which is attributed to the band gap energy.[8][9][10]

Mass Spectrometry: While detailed comparative mass spectra of these simple alkoxides are not readily available in the literature, mass spectrometry of more complex zirconium phthalocyanine complexes has been used to identify molecular ions and fragmentation patterns.[11] For the alkoxides, fragmentation would likely involve the loss of alkoxy groups and subsequent rearrangement.

Experimental Protocols



The following are generalized protocols for the spectroscopic analysis of **Zirconium(IV) propoxide** and its derivatives. Given their reactivity, all manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1]

NMR Spectroscopy (1H and 13C)

- · Sample Preparation:
 - In an inert atmosphere, accurately weigh 5-25 mg of the zirconium alkoxide for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[12]
 - Add approximately 0.6 mL of a dry, degassed deuterated solvent (e.g., C₆D₆, CDCl₃).[1]
 [13]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
 - Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.[13][14] For air-sensitive samples, a J-Young NMR tube is recommended.[12]
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.[14]
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[14][15]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.[16] [17]



· Sample Preparation:

- Ensure the ATR crystal (e.g., diamond) is clean. This can be done by wiping it with a solvent-moistened, lint-free cloth.
- In an inert atmosphere, place a small drop of the liquid zirconium alkoxide sample directly onto the ATR crystal.
- Instrument Setup and Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal and apply pressure using the built-in clamp to ensure good contact.
 - Acquire the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.
 - Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry

Sample preparation for mass spectrometry is highly dependent on the ionization technique used. For volatile compounds like zirconium alkoxides, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) could be employed, though their reactivity may pose challenges. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are other possibilities, often requiring the sample to be in a solution.[18]

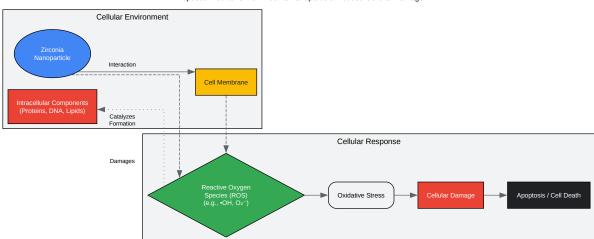
- Sample Preparation (for ESI-MS):
 - Prepare a dilute solution of the zirconium alkoxide (e.g., in the ppm range) in a suitable volatile solvent.[19]
 - The sample must be free of non-volatile salts or buffers.[20]
 - Filter the sample through a syringe filter to remove any particulate matter.[21]



- Instrument Setup and Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
 - Acquire the mass spectrum in the desired mass range.

Biological Activity and Proposed Mechanism

Zirconium(IV) propoxide and its derivatives are precursors for the synthesis of zirconia (ZrO₂) nanoparticles, which have garnered interest for their biological activities, including antimicrobial and anticancer effects.[22][23] The primary proposed mechanism for this bioactivity is the generation of Reactive Oxygen Species (ROS).[22][24][25]



Proposed Mechanism of Zirconia Nanoparticle-Induced Cellular Damage



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